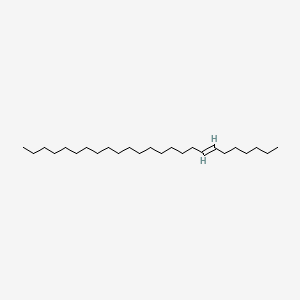

7-Pentacosene

Description

The exact mass of the compound 7-Pentacosene is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 7-Pentacosene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Pentacosene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

96313-98-3 |

|---|---|

Molecular Formula |

C25H50 |

Molecular Weight |

350.7 g/mol |

IUPAC Name |

(E)-pentacos-7-ene |

InChI |

InChI=1S/C25H50/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h13,15H,3-12,14,16-25H2,1-2H3/b15-13+ |

InChI Key |

RORWYUWDGGVNRJ-FYWRMAATSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC=CCCCCCC |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC/C=C/CCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC=CCCCCCC |

Synonyms |

7-pentacosene |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: (Z)-7-Pentacosene in Insect Chemical Ecology

Topic: (Z)-7-Pentacosene Biological Function in Insects Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]

Mechanisms, Biosynthesis, and Experimental Validation[1]

Executive Summary

(Z)-7-Pentacosene (C25H50), often abbreviated as 7-P, is a monounsaturated cuticular hydrocarbon (CHC) that serves as a critical semiochemical in insect physiology.[1] While its basal function is the prevention of desiccation via the epicuticular wax layer, its evolved role as a contact pheromone drives essential behaviors including species recognition, courtship stimulation, and aggregation.[1] This guide synthesizes the biochemical origins, signaling pathways, and experimental protocols required to study (Z)-7-Pentacosene, specifically focusing on its dominant roles in dipterans (Drosophila spp.) and dermapterans (Forficula auricularia).[1]

Chemical and Physical Profile

(Z)-7-Pentacosene is a long-chain alkene characterized by a double bond at the 7th carbon position from the aliphatic tail (omega-7) or head, depending on nomenclature conventions, though biologically it is often derived from the omega-7 biosynthetic series.[1]

| Property | Specification |

| IUPAC Name | (Z)-pentacos-7-ene |

| Molecular Formula | C₂₅H₅₀ |

| Molecular Weight | 350.67 g/mol |

| Physical State | Waxy solid / Oily liquid (at physiological temps) |

| Function | Contact Pheromone (Sex/Aggregation), Desiccation Barrier |

| Key Species | Drosophila melanogaster, Drosophila simulans, Forficula auricularia |

| Solubility | Soluble in non-polar solvents (Hexane, Dichloromethane) |

Biosynthetic Pathway

The production of (Z)-7-Pentacosene is tightly regulated by the expression of desaturase and elongase enzymes.[1] In Drosophila, the Desat1 gene is the master regulator. The pathway diverges from standard fatty acid synthesis through a specific desaturation event followed by elongation and oxidative decarbonylation.

Mechanism of Biosynthesis[1][3]

-

Initiation: De novo synthesis of Palmitic Acid (C16:0).

-

Desaturation: Desat1 introduces a double bond at the

position, creating Palmitoleic Acid (C16:1 -

Elongation: The C16:1 precursor is elongated by microsomal elongases (EloF) which add 2-carbon units using Malonyl-CoA.[1]

-

C16:1

C18:1

-

-

Decarbonylation: The cytochrome P450 enzyme (CYP4G1) catalyzes the oxidative decarbonylation of the C26:1 fatty acyl-CoA (or aldehyde intermediate), removing the carbonyl carbon to yield the C25 alkene.[1]

-

The double bond position shifts numerically relative to the new chain end but remains conserved relative to the methyl tail.[1]

-

Biosynthetic Workflow Visualization

Caption: Biosynthetic pathway of (Z)-7-Pentacosene via the Omega-7 desaturation series.[1] Key enzymes Desat1 and CYP4G1 drive the specificity of the final hydrocarbon profile.[1]

Biological Functions

Function I: Sexual Signaling in Drosophila

In the Drosophila melanogaster species subgroup, (Z)-7-Pentacosene acts as a contact sex pheromone with distinct roles depending on the receiver's sex and species.

-

Male Signal: It is a predominant hydrocarbon on the cuticle of mature males (along with (Z)-7-Tricosene).[1]

-

Aphrodisiac Effect: Unlike (Z)-7-Tricosene, which acts as an anti-aphrodisiac to other males (inhibiting male-male courtship), (Z)-7-Pentacosene functions to stimulate female receptivity .[1] High levels of 7-P on males correlate with faster copulation acceptance by females.

-

Species Isolation: The ratio of (Z)-7-Pentacosene to other isomers (like (Z)-5 or (Z)-9) and dienes (7,11-dienes) provides a "chemical barcode" that prevents interbreeding between D. melanogaster and sibling species like D. simulans.[1]

Function II: Aggregation in Earwigs

In the European Earwig (Forficula auricularia), (Z)-7-Pentacosene is a key component of the aggregation pheromone .[1][2]

-

Mechanism: It is emitted by both sexes and nymphs.[1]

-

Behavioral Output: It induces arrestment behavior, causing individuals to cluster in sheltered environments. This reduces predation risk and desiccation rates.[1]

Experimental Methodologies

To validate the presence and function of (Z)-7-Pentacosene, researchers must employ rigorous chemical analysis and behavioral assays.[1]

Protocol A: Cuticular Hydrocarbon Extraction & Analysis

Objective: Quantify (Z)-7-Pentacosene relative abundance.

-

Sample Preparation:

-

Select age-standardized insects (e.g., 4-day old virgin males).[1]

-

Freeze-kill at -20°C for 20 minutes.

-

-

Extraction:

-

GC-MS Analysis:

-

Column: Non-polar capillary column (e.g., DB-5MS or HP-5MS, 30m x 0.25mm).

-

Carrier Gas: Helium at 1 mL/min constant flow.

-

Temp Program: 50°C (1 min hold)

20°C/min to 150°C -

Identification: (Z)-7-Pentacosene elutes after C25 alkane.[1] Verify via diagnostic mass fragments or coinjection with synthetic standard.

-

Protocol B: Behavioral Bioassay (Mating Stimulation)

Objective: Test aphrodisiac properties of 7-P on Drosophila females.[1][3][4]

-

Perfuming:

-

Arena Setup:

-

Place one virgin female and the perfumed male in a 1 cm diameter mating chamber.

-

-

Scoring:

-

Courtship Latency: Time until male initiates wing vibration.

-

Copulation Latency: Time from courtship initiation to mounting.

-

Duration: Length of copulation.

-

Control: Solvent-only treated males.

-

Experimental Workflow Diagram

Caption: Dual-stream workflow for validating (Z)-7-Pentacosene function: Chemical quantification (left) and behavioral verification (right).

Applications in Research & Development

-

Pest Control (Push-Pull Strategies): Synthetic analogs of (Z)-7-Pentacosene can be used to disrupt mating in pest species or induce aggregation in traps (e.g., for Earwigs).[1]

-

Evolutionary Biology: Used as a marker to study speciation rates and reproductive isolation barriers in Drosophila subgroups.[1]

-

Neuroscience: A tool for mapping olfactory/gustatory neural circuits (Gr receptors

P1 neurons) that govern innate behaviors.[1]

References

-

Ferveur, J. F., & Sureau, G. (1996). Simultaneous influences on male courtship of stimulatory and inhibitory pheromones produced by live sex-mosaic Drosophila melanogaster.[1][4] Proceedings of the Royal Society B: Biological Sciences. [1]

-

Quarrell, S. R., et al. (2016). Identification of the putative aggregation pheromone components emitted by the European earwig, Forficula auricularia.[1] Chemoecology.

-

Billeter, J. C., & Wolfner, M. F. (2018). Chemical cues that guide female reproduction in Drosophila melanogaster. Journal of Chemical Ecology.

-

Chung, H., et al. (2014). A single gene affects both production and perception of sexual pheromones in Drosophila.[1] PLOS Biology.

-

Ginzel, M. D., et al. (2003). (Z)-9-Pentacosene – contact sex pheromone of the locust borer, Megacyllene robiniae.[1] Chemoecology.

Sources

The role of 7-Pentacosene as an insect sex pheromone

The Role of 7-Pentacosene as an Insect Sex Pheromone: An In-Depth Technical Guide

Executive Summary

7-Pentacosene (specifically the (Z)-isomer, (Z)-7-Pentacosene ) is a long-chain cuticular hydrocarbon (CHC) that functions as a critical semiochemical in insect communication. While ubiquitous across various taxa, its role is most definitively characterized in the Diptera (specifically Drosophila melanogaster) and Dermaptera (Forficula auricularia).

In Drosophila, (Z)-7-Pentacosene acts as a male-predominant contact pheromone that modulates sexual receptivity and prevents homosexual courtship. In the European Earwig, it serves as a key component of an aggregation pheromone . This guide synthesizes the biosynthetic origins, receptor mechanisms, chemical synthesis, and experimental protocols for studying this molecule.

Chemical Ecology & Species Specificity

(Z)-7-Pentacosene (C25:1) is a mono-unsaturated alkene. Its biological activity is highly context-dependent, functioning as an aphrodisiac, an anti-aphrodisiac, or an aggregation signal depending on the receiver's sex and species.

| Species | Primary Role | Physiological Context |

| Drosophila melanogaster | Courtship Suppressor | High levels in males inhibit male-male courtship.[1][2] Transferred to females during mating to inhibit re-mating (anti-aphrodisiac). |

| Drosophila simulans | Species Isolation | Differences in 7-Pentacosene/7-Tricosene ratios contribute to reproductive isolation from D. melanogaster. |

| Forficula auricularia | Aggregation Pheromone | Released to attract conspecifics to shelter; acts synergistically with (Z)-7-Tricosene. |

| Fannia canicularis | Attractant | Minor component of the sex pheromone blend (alongside (Z)-9-Pentacosene). |

Biosynthetic Pathway: The Oenocyte Factory

The biosynthesis of (Z)-7-Pentacosene occurs in the oenocytes , specialized hepatocyte-like cells located in the insect abdomen. The pathway relies on a highly conserved enzymatic cascade involving desaturation, elongation, and oxidative decarboxylation.

Mechanism of Action[3][4]

-

Initiation: Cytosolic Acetyl-CoA is converted to Palmitate (C16:0) by Fatty Acid Synthase (FAS).

-

Desaturation: The critical step determining the double bond position. The enzyme Desat1 introduces a cis double bond at the

position of Palmitate, yielding Palmitoleate (C16:1 -

Elongation: The C16:1 precursor undergoes multiple rounds of elongation by Elongase enzymes (Elo), adding 2 carbons per cycle.

-

C16:1

-

-

Decarboxylation: The cytochrome P450 enzyme CYP4G1 (working with NADPH-cytochrome P450 reductase) catalyzes the oxidative decarboxylation of the C26:1 fatty acid to form the C25:1 hydrocarbon.

-

Note: Decarboxylation removes the C1 carboxyl carbon. The double bond at

(relative to the carboxyl end) becomes position 7 (relative to the new methyl end) in the final hydrocarbon.

-

Caption: Enzymatic cascade in oenocytes converting Acetyl-CoA to (Z)-7-Pentacosene via the Palmitoleic acid lineage.

Receptor Mechanisms & Signal Transduction

In Drosophila, (Z)-7-Pentacosene is detected primarily by gustatory receptors (GRs) located on the foretarsi (legs) and labellum. It functions as a contact pheromone, meaning physical touch is required for detection.

-

Mechanism: Gr32a is a "male inhibitory" receptor.[4] It responds to high concentrations of long-chain male CHCs (specifically (Z)-7-Tricosene and (Z)-7-Pentacosene).

-

Neural Circuit: Activation of Gr32a-expressing neurons (in the forelegs) projects to the subesophageal zone (SEZ) and then to the ventrolateral protocerebrum (VLP), sending an inhibitory signal to the P1 courtship command neurons. This suppresses male-male courtship.[1][2][3][5]

Caption: Signal transduction pathway from tarsal contact with 7-Pentacosene to the suppression of courtship behavior.[4][5]

Chemical Synthesis Protocol

To study 7-Pentacosene, high-purity synthetic standards are required. The Wittig Reaction is the gold standard for synthesizing (Z)-alkenes with high stereoselectivity.

Protocol: (Z)-Selective Wittig Synthesis

Target: (Z)-7-Pentacosene Precursors: Heptyltriphenylphosphonium bromide (Salt) + Octadecanal (Aldehyde).

-

Preparation of Ylide (Salt-Free Conditions):

-

Suspend Heptyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under Argon.

-

Cool to -78°C.

-

Add NaHMDS (Sodium bis(trimethylsilyl)amide) (1.2 eq) dropwise. The solution will turn bright orange (characteristic of the ylide).

-

Stir for 1 hour at -78°C to ensure complete deprotonation.

-

-

Coupling:

-

Dissolve Octadecanal (1.0 eq) in anhydrous THF.

-

Add the aldehyde solution dropwise to the ylide at -78°C.

-

Critical: Maintain low temperature to favor the kinetic (Z)-product (via the erythro-betaine intermediate).

-

-

Work-up:

-

Allow the reaction to warm to room temperature slowly (over 4 hours).

-

Quench with saturated

. -

Extract with Hexane (

). -

Dry over

and concentrate in vacuo.

-

-

Purification:

-

The crude product contains Triphenylphosphine oxide (TPPO) and minor (E)-isomer.

-

Step 1: Triturate with cold pentane to precipitate most TPPO.

-

Step 2: Flash Chromatography (Silica Gel, 100% Hexane) to isolate the alkene fraction.

-

Step 3 (Optional for >99% purity): Silver Nitrate (

) impregnated silica chromatography is highly effective for separating (Z) and (E) isomers.

-

Experimental Workflows

A. GC-MS Identification

Researchers must distinguish 7-Pentacosene from its isomer 9-Pentacosene.

-

Column: Non-polar capillary column (e.g., DB-1 or HP-5ms, 30m x 0.25mm).

-

Carrier Gas: Helium at 1.0 mL/min.

-

Temp Program: 50°C (1 min)

20°C/min to 150°C -

Identification:

-

Retention Index (RI): ~2475 on DB-1.

-

Mass Spectrum: Molecular ion (

) at m/z 350. Diagnostic fragments are weak in alkenes; Dimethyl Disulfide (DMDS) derivatization is recommended to pinpoint the double bond location. DMDS adduct will show fragments at m/z 145 and m/z 299 (cleavage between carbons 7 and 8).

-

B. Behavioral Assay: Courtship Suppression

Objective: Validate the inhibitory role of 7-Pentacosene.

-

Subject: Naive Drosophila melanogaster males (4-5 days old).

-

Target: "Oenocyte-less" females (genetically ablated, lacking natural pheromones) or hexane-washed dead females.

-

Treatment: Perfume the target with 100 ng - 500 ng of synthetic (Z)-7-Pentacosene dissolved in hexane.

-

Control: Target perfumed with solvent only.

-

Arena: 10mm diameter mating chamber.

-

Metric: Courtship Index (CI) = (Time spent courting / Total observation time).

-

Expected Result: CI should be significantly lower in the 7-Pentacosene group compared to control.

References

-

Ferveur, J. F. (2005). Cuticular hydrocarbons: their evolution and role in Drosophila pheromonal communication. Behavior Genetics. Link

-

Billeter, J. C., & Levine, J. D. (2015). Who is he and who is she? A survey of the Drosophila chemical signals that identify the species and the sex. Current Opinion in Neurobiology. Link

-

Quarrell, S. R., et al. (2016).[6] Identification of the putative aggregation pheromone components emitted by the European earwig, Forficula auricularia. Chemoecology. Link

-

Miyamoto, T., & Amrein, H. (2008).[3] Suppression of male courtship by a Drosophila pheromone receptor.[1][3][4] Nature Neuroscience. Link

-

Chertemps, T., et al. (2007). The fatty acid desaturases in Drosophila melanogaster: an evolutionary perspective. Insect Biochemistry and Molecular Biology. Link

Sources

- 1. uniprot.org [uniprot.org]

- 2. The Development and Functions of Oenocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Molecular and cellular designs of insect taste receptor system [frontiersin.org]

- 4. Suppression of male courtship by a Drosophila pheromone receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

7-Pentacosene: A Technical Guide to its Natural Occurrence and Biosynthesis

Abstract

This technical guide provides a comprehensive overview of 7-Pentacosene, a significant long-chain alkene with diverse biological roles. Primarily targeting researchers, scientists, and professionals in drug development, this document delves into the natural sources of this compound, with a particular focus on its function as a cuticular hydrocarbon and pheromone in insects. Furthermore, it elucidates the intricate biosynthetic pathways responsible for its production, detailing the key enzymatic players and their mechanisms. This guide also presents established experimental methodologies for the extraction, identification, and quantification of 7-Pentacosene, alongside protocols for investigating its biosynthesis. The content is structured to offer not just a recitation of facts, but a causal understanding of the underlying biochemical processes, thereby providing a solid foundation for further research and application.

Introduction: The Significance of 7-Pentacosene

7-Pentacosene (C25H50) is a monounsaturated long-chain aliphatic hydrocarbon.[1][2] Its biological significance stems primarily from its role as a cuticular hydrocarbon (CHC) in a variety of insects.[3][4] CHCs are integral components of the insect epicuticle, the outermost layer of the exoskeleton, where they form a waxy barrier against desiccation and external threats.[5] Beyond this protective function, many CHCs, including 7-Pentacosene, act as semiochemicals, mediating intricate communication signals.

Notably, (Z)-7-Pentacosene has been identified as a key contact sex pheromone in several species of fruit flies, including Drosophila melanogaster.[3][4] It plays a crucial role in courtship and mating behaviors, influencing mate recognition and sexual stimulation.[3] The absolute levels of this pheromone can even change in response to physiological states, such as an increase in females immediately after copulation.[3] Its presence is not limited to insects; 7-Pentacosene has also been identified in the epicuticular waxes of certain plants, such as Vanilla madagascariensis and Matricaria chamomilla.[6]

Understanding the natural distribution and the biochemical pathways that lead to the synthesis of 7-Pentacosene is of paramount importance for various fields. In chemical ecology, it provides insights into insect communication and evolution. For pest management, it opens avenues for the development of novel, species-specific control strategies that disrupt mating behaviors. Furthermore, elucidating the enzymatic machinery involved in its biosynthesis could pave the way for the bio-inspired synthesis of long-chain alkenes for industrial applications, such as biofuels and lubricants.

This guide aims to provide a detailed technical exploration of the natural sources and biosynthetic pathways of 7-Pentacosene, equipping researchers with the foundational knowledge required to delve deeper into this fascinating molecule.

Natural Sources and Abundance of 7-Pentacosene

7-Pentacosene is found across different biological kingdoms, with its most well-documented presence being in the insect world, particularly within the genus Drosophila.

Insect Cuticular Hydrocarbons

In insects, 7-Pentacosene is a prominent component of the complex mixture of hydrocarbons that constitute the epicuticular wax layer.[5] Its presence and relative abundance can vary depending on the species, sex, age, and even the geographic origin of the insect population.

Table 1: Quantitative Analysis of 7-Pentacosene in Drosophila melanogaster

| Sex | Generation | Mean Percentage of 7-Pentacosene (%) | Standard Deviation | Reference |

| Male | G1 | 13.1 | ± 2.5 | [7] |

| Male | G8 | 12.7 | ± 2.5 | [7] |

This table presents the mean percentage of 7-pentacosene found in male Drosophila melanogaster from the Draveil population, analyzed at the 1st and 8th generations under laboratory conditions, indicating a relatively stable expression of this hydrocarbon.[7]

Plant Epicuticular Waxes

While less extensively studied than in insects, 7-Pentacosene has been identified as a constituent of the epicuticular wax of some plant species. This wax layer plays a crucial role in protecting the plant from environmental stressors, including water loss, UV radiation, and pathogens.

Notable plant sources of pentacosene isomers include:

-

Vanilla madagascariensis : This species of vanilla has been reported to contain 1-Pentacosene in its epicuticular wax.[6]

-

Matricaria chamomilla (German chamomile): This medicinal plant also contains 1-Pentacosene.[6]

It is important to note that while the presence of pentacosene has been confirmed in these plants, detailed quantitative data on the abundance of the specific 7-Pentacosene isomer is often limited in the available literature. Further research is required to fully characterize its distribution and concentration in the plant kingdom.

The Biosynthesis of 7-Pentacosene: A Multi-Enzymatic Cascade

The biosynthesis of 7-Pentacosene is a complex process that is intrinsically linked to fatty acid metabolism.[8] It involves a series of enzymatic reactions that elongate a fatty acid precursor, introduce a double bond, and finally, remove a carboxyl group to yield the final alkene product. This pathway is particularly well-characterized in insects, where it primarily occurs in specialized cells called oenocytes.

The overall biosynthetic scheme can be divided into three main stages:

-

De Novo Fatty Acid Synthesis and Elongation: The process begins with the synthesis of saturated very-long-chain fatty acids (VLCFAs).

-

Desaturation: A specific desaturase enzyme introduces a double bond at a precise position along the fatty acid chain.

-

Reductive Decarbonylation: The unsaturated fatty acid is then converted to the final alkene through a process that involves reduction and the removal of a carbon atom.

Fatty Acid Elongation Pathway

The journey to 7-Pentacosene begins with the de novo synthesis of fatty acids, typically palmitic acid (C16:0), in the cytoplasm. This precursor then undergoes a series of elongation cycles, each adding two carbon units from malonyl-CoA. This elongation process is catalyzed by a multi-enzyme complex known as the fatty acid elongase (FAE) system, located in the endoplasmic reticulum.

The key enzymes involved in each elongation cycle are:

-

β-ketoacyl-CoA synthase (KCS): Catalyzes the initial condensation of malonyl-CoA with the growing acyl-CoA chain.

-

β-ketoacyl-CoA reductase (KCR): Reduces the β-ketoacyl-CoA intermediate.

-

β-hydroxyacyl-CoA dehydratase (HCD): Dehydrates the β-hydroxyacyl-CoA.

-

Enoyl-CoA reductase (ECR): Reduces the enoyl-CoA to a saturated acyl-CoA, now two carbons longer.

This cycle is repeated until a VLCFA of the appropriate chain length, in this case, likely a C26 fatty acid, is produced as the precursor for 7-Pentacosene.

The Crucial Role of Desaturases in Double Bond Formation

To introduce the characteristic double bond at the seventh carbon position of 7-Pentacosene, a specific fatty acid desaturase is required. In insects, Δ9-desaturases are a well-studied family of enzymes responsible for introducing a double bond between carbons 9 and 10 of a fatty acid chain.[9][10][11]

While the direct involvement of a "Δ7-desaturase" in the synthesis of 7-Pentacosene is the most logical assumption, the precise identity and mechanism of the desaturase responsible for creating the double bond at the C7 position in the C26 precursor is an area of active research. It is plausible that a member of the Δ9-desaturase family exhibits substrate specificity that, in the context of a C26 acyl-CoA, results in the formation of a double bond at the seventh position from the carboxyl end. Functional characterization of desaturases from organisms known to produce high levels of 7-Pentacosene is necessary to definitively identify the responsible enzyme.

The Final Step: Reductive Decarbonylation to an Alkene

The final step in the biosynthesis of 7-Pentacosene is the conversion of the unsaturated VLCFA to the corresponding alkene. This is achieved through a process of reductive decarbonylation. In insects, this crucial step is catalyzed by a cytochrome P450 enzyme with decarbonylase activity.[12]

The proposed mechanism involves the following steps:

-

Reduction of the Fatty Acyl-CoA: The unsaturated C26 acyl-CoA is first reduced to the corresponding fatty aldehyde.

-

Oxidative Decarbonylation: The cytochrome P450 decarbonylase then acts on the fatty aldehyde. The reaction mechanism is thought to involve the formation of a highly reactive iron-oxo species within the enzyme's active site, which facilitates the cleavage of the C-C bond between the carbonyl carbon and the adjacent carbon, releasing the C1 carbon as carbon monoxide or formate and generating the final C25 alkene, 7-Pentacosene.[12][13][14][15][16]

The following diagram illustrates the proposed biosynthetic pathway of 7-Pentacosene.

Figure 1: Proposed biosynthetic pathway of 7-Pentacosene.

Experimental Methodologies

The study of 7-Pentacosene, from its isolation to the elucidation of its biosynthesis, requires a suite of specialized analytical and biochemical techniques. This section provides an overview of key experimental protocols.

Extraction and Isolation of 7-Pentacosene

The extraction of 7-Pentacosene from its natural sources, particularly from insect cuticles, is typically achieved using solvent extraction.

Step-by-Step Protocol for Cuticular Hydrocarbon Extraction from Insects:

-

Sample Collection: Collect insect samples and, if necessary, freeze them rapidly in liquid nitrogen to halt metabolic processes.

-

Solvent Selection: Use a non-polar solvent such as hexane or pentane.[5]

-

Extraction: Submerge the whole insects or specific body parts in the chosen solvent for a defined period. Extraction times can vary from a few minutes to several hours, and optimization may be required depending on the insect species and the specific hydrocarbons of interest.[17] For quantitative analysis, a known amount of an internal standard (e.g., n-octadecane or n-hexacosane) should be added to the solvent prior to extraction.

-

Solvent Removal: After extraction, carefully remove the solvent containing the dissolved hydrocarbons. This can be done by gentle evaporation under a stream of nitrogen.

-

Fractionation (Optional): For complex mixtures, the crude extract can be fractionated using techniques like solid-phase extraction (SPE) with silica gel to separate hydrocarbons from more polar lipids.[18]

-

Sample Reconstitution: Reconstitute the dried extract in a small, precise volume of a suitable solvent (e.g., hexane) for analysis.

Identification and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of cuticular hydrocarbons due to its high resolution and sensitivity.[5]

Typical GC-MS Parameters for 7-Pentacosene Analysis:

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column (e.g., DB-1 or equivalent) is typically used for separating hydrocarbons.

-

Injector: Operate in splitless mode to maximize the transfer of the sample onto the column.

-

Oven Temperature Program: A temperature gradient is employed to separate the mixture of hydrocarbons. A typical program might start at a low temperature (e.g., 50°C), ramp up to a high temperature (e.g., 300°C), and hold for a period to ensure elution of all compounds.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron ionization (EI) is the most common method for generating mass spectra of hydrocarbons.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is typically used.

-

Data Analysis: The identity of 7-Pentacosene is confirmed by comparing its retention time and mass spectrum with that of an authentic standard.[1][2][19][20] Quantification is achieved by integrating the peak area of 7-Pentacosene and comparing it to the peak area of the internal standard.

-

Figure 2: General workflow for the GC-MS analysis of 7-Pentacosene.

Investigating Biosynthesis: Radiolabeling and In Vitro Assays

To unravel the intricacies of the 7-Pentacosene biosynthetic pathway, researchers employ techniques such as radiolabeling and in vitro enzyme assays.

4.3.1. Radiolabeling Studies

Radiolabeling experiments are powerful tools for tracing the metabolic fate of precursor molecules.

Protocol Outline for Radiolabeling Studies of 7-Pentacosene Biosynthesis:

-

Precursor Selection: Choose a radiolabeled precursor, such as [1-14C]acetate or a specific 14C-labeled fatty acid.

-

Administration: Introduce the radiolabeled precursor to the biological system under investigation (e.g., by injection into insects or feeding to plant tissues).

-

Incubation: Allow sufficient time for the organism to metabolize the precursor and incorporate the radiolabel into newly synthesized compounds.

-

Extraction and Analysis: Extract the cuticular hydrocarbons as described in section 4.1. Separate the hydrocarbon mixture using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Detection: Detect the radiolabeled 7-Pentacosene using a scintillation counter or autoradiography.

By analyzing the distribution of the radiolabel in the final product and potential intermediates, researchers can confirm the precursor-product relationships within the biosynthetic pathway.

4.3.2. In Vitro Enzyme Assays

In vitro assays are essential for characterizing the specific enzymes involved in 7-Pentacosene biosynthesis.

Conceptual Framework for an In Vitro Decarbonylase Assay:

-

Enzyme Preparation: Isolate the cytochrome P450 decarbonylase from the organism of interest, or express a recombinant version of the enzyme in a suitable host system (e.g., E. coli or yeast).

-

Substrate Synthesis: Synthesize the putative unsaturated C26 aldehyde substrate.

-

Assay Conditions: Combine the purified enzyme, the aldehyde substrate, and any necessary cofactors (e.g., NADPH and a cytochrome P450 reductase) in a reaction buffer.

-

Reaction Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

-

Product Analysis: Stop the reaction and extract the products. Analyze the reaction mixture by GC-MS to detect the formation of 7-Pentacosene.

By varying the substrate and assay conditions, researchers can determine the enzyme's substrate specificity, kinetic parameters, and cofactor requirements, providing crucial insights into its catalytic mechanism.

Conclusion and Future Directions

7-Pentacosene stands as a compelling example of a multifunctional natural product, serving as both a protective barrier and a sophisticated chemical signal. This guide has provided a detailed examination of its natural sources and the intricate biosynthetic machinery responsible for its creation. The elucidation of this pathway, from fatty acid elongation through desaturation and final decarbonylation, offers a clear roadmap for further investigation.

The experimental protocols outlined herein provide a robust framework for the extraction, analysis, and study of 7-Pentacosene. However, several exciting avenues for future research remain. The precise identity and catalytic mechanism of the desaturase responsible for the Δ7 double bond warrant further investigation. A deeper understanding of the regulatory mechanisms that control the expression and activity of the biosynthetic enzymes will provide a more complete picture of how organisms modulate their cuticular hydrocarbon profiles in response to developmental and environmental cues.

For drug development professionals, the enzymes in the 7-Pentacosene biosynthetic pathway could represent novel targets for the development of species-specific insect control agents. Furthermore, the potential for harnessing these enzymes in synthetic biology applications to produce valuable long-chain alkenes from renewable feedstocks is a promising area for future exploration. The continued study of 7-Pentacosene and its biosynthesis will undoubtedly yield further insights into the fascinating world of chemical ecology and open new doors for biotechnological innovation.

References

-

Percentages of 7-tricosene (7T) and 7-pentacosene (7P) for males... | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

(Z)-7-pentacosene - the NIST WebBook. (URL: [Link])

-

7-pentacosene (C25H50) - PubChemLite. (URL: [Link])

-

7-Pentacosene | C25H50 | CID 6430699 - PubChem - NIH. (URL: [Link])

-

1-Pentacosene | C25H50 | CID 528972 - PubChem - NIH. (URL: [Link])

-

Advances and Current Status in the Use of Cuticular Hydrocarbons for Forensic Entomology Applications - MDPI. (URL: [Link])

-

(z)-7-Pentacosene | C25H50 | CID 56936090 - PubChem - NIH. (URL: [Link])

-

Biosynthesis of cuticular hydrocarbons - ResearchGate. (URL: [Link])

-

A simple method for analysis of insect cuticular hydrocarbons - ResearchGate. (URL: [Link])

-

Long-Chain Aliphatic β-Diketones from Epicuticular Wax of Vanilla Bean Species. Synthesis of Nervonoylacetone | Request PDF - ResearchGate. (URL: [Link])

-

Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC - NIH. (URL: [Link])

-

Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides - Chemical Communications (RSC Publishing). (URL: [Link])

-

Effect of solvent extraction time on the hydrocarbon profi le of Drosophila suzukii (Diptera: Drosophilidae) and behavioural effects of 9-pentacosene and dodecane - ResearchGate. (URL: [Link])

-

Analysis of Delta(9) fatty acid desaturase gene family and their role in oleic acid accumulation in Carya cathayensis kernel - PMC - NIH. (URL: [Link])

-

Cuticular Hydrocarbon Profiling by Fractionation and GC-MS in Socially Parasitic Ants - NIH. (URL: [Link])

-

Catalytic Determinants of Alkene Production by the Cytochrome P450 Peroxygenase OleTJE - PMC - PubMed Central. (URL: [Link])

-

Cuticular hydrocarbons for identifying Sarcophagidae (Diptera) - PMC - NIH. (URL: [Link])

-

Long-chain aliphatic beta-diketones from epicuticular wax of Vanilla bean species. Synthesis of nervonoylacetone - PubMed. (URL: [Link])

-

Efficient insect DNA extraction protocol. (URL: [Link])

-

Answering a four decade-old question on epicuticular wax biosynthesis - PMC - NIH. (URL: [Link])

-

Recent highlights in biosynthesis research using stable isotopes - Beilstein Journals. (URL: [Link])

-

Neglected Very Long-Chain Hydrocarbons and the Incorporation of Body Surface Area Metrics Reveal Novel Perspectives for Cuticular Profile Analysis in Insects - MDPI. (URL: [Link])

-

Identification and Functional Analysis of Delta-9 Desaturase, a Key Enzyme in PUFA Synthesis, Isolated from the Oleaginous Diatom Fistulifera | PLOS One - Research journals. (URL: [Link])

-

Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. (URL: [Link])

-

Chemistry - Sac State Scholars. (URL: [Link])

-

The Role of Cuticular Hydrocarbons in Forensic Entomology: A Mini Review - UiTM. (URL: [Link])

-

The role of Delta(9)-desaturase in the production of cis-9, trans-11 CLA - PubMed. (URL: [Link])

-

Identification and functional characterization of odorant-binding proteins 69a and 76a of Drosophila suzukii - PMC. (URL: [Link])

-

Cytochrome P450: Radicals in a Biochemical Setting - YouTube. (URL: [Link])

-

The Role of Cuticular Hydrocarbons in Forensic Entomology: A Mini Review - ResearchGate. (URL: [Link])

-

On-line solid phase extraction-liquid chromatography-tandem mass spectrometry for insect repellent residue analysis in surface waters using atmospheric pressure photoionization - PubMed. (URL: [Link])

-

Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. (URL: [Link])

-

GC-MS analysis of cuticular hydrocarbon extracts from control and feminized males. (URL: [Link])

-

Delta‐9 desaturase reduction in gastrointestinal cells induced to senescence by doxorubicin. (URL: [Link])

-

Chemical measurements in Drosophila - PMC. (URL: [Link])

-

Identification and Functional Analysis of Delta-9 Desaturase, a Key Enzyme in PUFA Synthesis, Isolated from the Oleaginous Diatom Fistulifera - NIH. (URL: [Link])

Sources

- 1. PubChemLite - 7-pentacosene (C25H50) [pubchemlite.lcsb.uni.lu]

- 2. 7-Pentacosene | C25H50 | CID 6430699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. 7(Z)-Pentacosene | CAS 63623-49-4 | Cayman Chemical | Biomol.com [biomol.com]

- 5. mdpi.com [mdpi.com]

- 6. 1-Pentacosene | C25H50 | CID 528972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jchs-medicine.uitm.edu.my [jchs-medicine.uitm.edu.my]

- 9. The role of Delta(9)-desaturase in the production of cis-9, trans-11 CLA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Delta‐9 desaturase reduction in gastrointestinal cells induced to senescence by doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification and Functional Analysis of Delta-9 Desaturase, a Key Enzyme in PUFA Synthesis, Isolated from the Oleaginous Diatom Fistulifera - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Catalytic Determinants of Alkene Production by the Cytochrome P450 Peroxygenase OleTJE - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. courses.washington.edu [courses.washington.edu]

- 15. m.youtube.com [m.youtube.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Cuticular Hydrocarbon Profiling by Fractionation and GC-MS in Socially Parasitic Ants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. (Z)-7-pentacosene [webbook.nist.gov]

- 20. (z)-7-Pentacosene | C25H50 | CID 56936090 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling, Storage, and Use of 7-Pentacosene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Applying the Precautionary Principle

7-Pentacosene, a long-chain alkene with the molecular formula C25H50, is a valuable compound in entomological and chemical ecology research, notably as an insect pheromone.[1][2] While not classified as a highly hazardous substance, its comprehensive toxicological profile is not fully established. Therefore, this guide is built upon the precautionary principle , which dictates that in the absence of complete data, a substance should be handled with a high degree of care, assuming potential hazards. The protocols outlined herein are designed to provide a robust framework for minimizing exposure and ensuring laboratory safety through informed, cautious practices. This document synthesizes data from safety data sheets (SDS), general principles for handling long-chain hydrocarbons, and best practices in laboratory management to create a self-validating system of safety for professionals working with 7-Pentacosene.

Physicochemical Profile and Its Implications for Safety

Understanding the physical and chemical properties of 7-Pentacosene is fundamental to developing safe and effective handling protocols. These properties dictate its behavior under laboratory conditions and inform the necessary control measures.

Table 1: Physicochemical Properties of 7-Pentacosene

| Property | Value | Implication for Safe Handling |

| Molecular Formula | C25H50[3] | High carbon content suggests that combustion will produce carbon monoxide and carbon dioxide.[4] |

| Molecular Weight | 350.7 g/mol [5] | Low volatility at room temperature; less of an inhalation hazard than smaller molecules. |

| Physical State | Solid (Crystal/Powder) at 20°C[6] | Reduces the risk of inhalation of vapors at ambient temperatures. However, handling the powder can generate dust, which requires control measures.[6] |

| Melting Point | 54°C[6] | The compound is solid at standard lab temperatures, simplifying weighing and transfer. Heating above this temperature will create a liquid, which may require different handling procedures. |

| Boiling Point | 254°C (at 2.0 kPa)[6] | The high boiling point confirms its low volatility, meaning vapor-related hazards are minimal unless the substance is heated to high temperatures. |

| Solubility | Soluble in Benzene, Toluene, DMF, DMSO, Ethanol.[5][6] Insoluble in water.[7] | Solvents used to dissolve 7-Pentacosene often present greater hazards (flammability, toxicity) than the compound itself.[5][8] Handling protocols must be dictated by the solvent's properties. |

| Reactivity | Incompatible with strong oxidizing agents.[4][6] | Must be stored away from oxidizers to prevent potentially exothermic or explosive reactions.[4][6] |

Causality Behind Experimental Choices: The solid nature of 7-Pentacosene at room temperature is a key safety feature, as it minimizes passive inhalation risks.[6] However, the primary hazard often shifts to the solvents used for its dissolution. For instance, while 7-Pentacosene itself has no listed flash point, if dissolved in hexane (a common formulation), the solution becomes highly flammable and requires handling in a fume hood away from ignition sources.[5][8]

Hazard Identification and Risk Assessment

While 7-Pentacosene is not classified as acutely toxic, potential for irritation exists, and comprehensive data is lacking. Therefore, a thorough risk assessment is mandatory before any work begins.

Primary Hazards:

-

Contact: May cause skin or eye irritation upon direct contact.[9]

-

Inhalation: While vapors are not a concern at room temperature, inhalation of aerosolized particles or dust can occur.[6]

-

Ingestion: May be harmful if swallowed.

-

Solvent Hazards: When in solution, the hazards of the solvent (e.g., flammability, neurotoxicity of hexane) are primary and must be managed accordingly.[8]

NFPA 704 Hazard Diamond: The National Fire Protection Association (NFPA) 704 diamond provides a rapid overview of hazards for emergency responders.[10] While a specific diamond for 7-Pentacosene is not universally established, a reasonable estimation based on its properties as a long-chain hydrocarbon would be:

-

Health (Blue): 1 (Slightly hazardous)

-

Flammability (Red): 1 (Must be preheated to burn)

-

Instability (Yellow): 0 (Stable)

-

Special (White): None

This rating must be adjusted based on the solvent used. A solution in hexane, for example, would have a Flammability rating of 3.[8]

Step-by-Step Laboratory Handling Protocols

These protocols are designed as a self-validating system, where each step mitigates a specific, identified risk.

Handling of Solid 7-Pentacosene

Objective: To accurately weigh and transfer solid 7-Pentacosene while preventing dust generation and cross-contamination.

Methodology:

-

Preparation: Designate a specific area for handling, preferably on a disposable bench liner. Assemble all necessary equipment (spatulas, weigh boats, containers) before retrieving the compound from storage.

-

Personal Protective Equipment (PPE): Don appropriate PPE as determined by the workflow in Section 5.0. This must include safety glasses, a lab coat, and nitrile gloves.

-

Weighing: Perform all weighing operations on an analytical balance. To prevent dust dispersion, avoid creating air currents. Use a micro-spatula for transfers and handle the powder gently.[6] If there is any risk of aerosolization, perform this step in a chemical fume hood or a ventilated balance enclosure.

-

Transfer: Carefully transfer the weighed solid to the receiving vessel. Tap the weigh boat gently to ensure all powder is transferred.

-

Cleanup: Immediately clean any residual powder from the balance and bench area using a damp wipe to avoid creating dust. Dispose of all contaminated materials (weigh boats, wipes, gloves) in a designated solid waste container.

-

Post-Handling: Wash hands thoroughly with soap and water after removing gloves.[6]

Preparation of 7-Pentacosene Solutions

Objective: To safely dissolve solid 7-Pentacosene in a suitable organic solvent.

Methodology:

-

Solvent Risk Assessment: Before beginning, review the Safety Data Sheet for the chosen solvent. The solvent's flammability, toxicity, and required PPE will dictate the primary safety precautions.

-

Engineering Controls: All work with organic solvents must be performed inside a certified chemical fume hood. [11] This is critical to prevent the inhalation of solvent vapors. Ensure the fume hood sash is at the appropriate height.

-

PPE: Wear PPE appropriate for the solvent. This may require thicker gloves (e.g., butyl rubber for highly aggressive solvents) or chemical splash goggles.

-

Dispensing Solvent: Add the weighed 7-Pentacosene solid to the desired flask. In the fume hood, add the solvent to the solid.

-

Dissolution: Cap the container tightly and mix using a magnetic stirrer or gentle agitation.[11] If slight heating is required to aid dissolution, use an intrinsically safe heating mantle or water bath; never an open flame .

-

Storage of Solution: Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard pictograms (e.g., "Flammable Liquid").

Personal Protective Equipment (PPE) Selection Workflow

The selection of PPE is not a static choice but a dynamic process based on the specific task. This workflow ensures that protections are matched to the risks.

Caption: PPE selection workflow for 7-Pentacosene.

Storage and Stability

Proper storage is crucial for maintaining the integrity of 7-Pentacosene and ensuring laboratory safety.

-

Temperature: Store in a cool, dark place.[6] For long-term stability, storage at -20°C is recommended, especially for high-purity standards or solutions.[2]

-

Atmosphere: Keep the container tightly closed to prevent oxidation or contamination.[6]

-

Incompatibilities: Store away from strong oxidizing agents such as peroxides, nitrates, or perchlorates.[4][6] A dedicated cabinet for non-reactive chemicals is appropriate.

-

Security: Store in a locked-up location to restrict access to authorized personnel only.[6]

Spill Management and Emergency Procedures

Rapid and correct response to a spill is critical to mitigate potential hazards.

Spill Response Protocol

Caption: Decision tree for 7-Pentacosene spill response.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.

-

Skin Contact: Remove contaminated clothing. Wash skin thoroughly with soap and water.[9]

-

Inhalation (of dust): Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

-

Ingestion: Do not induce vomiting. Wash out mouth with water and seek immediate medical attention.

Waste Disposal

All waste containing 7-Pentacosene or its solvents must be treated as hazardous chemical waste.[12]

-

Classification: 7-Pentacosene waste is a non-halogenated organic waste.[13]

-

Segregation: Crucially, do not mix non-halogenated waste with halogenated solvent waste. [14] This is because the disposal methods and costs differ significantly.

-

Containers: Collect all waste (solid and liquid) in clearly labeled, sealed containers.[11] The label must read "Hazardous Waste" and list all chemical constituents and their approximate percentages.

-

Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Never pour chemical waste down the drain.[12][14]

References

- TCI Chemicals. (n.d.). SAFETY DATA SHEET: 7-Pentacosene.

- Cosmo Bio USA. (2015). Pentacosane MSDS.

- Cayman Chemical. (n.d.). 7(Z)-Pentacosene (CAS Number: 63623-49-4).

- DuraLabel. (n.d.). NFPA 704 Diamond Colors Numbers and Flammability Rating.

- Biomol.com. (n.d.). 7(Z)-Pentacosene | CAS 63623-49-4.

- Chem Service. (2014). SAFETY DATA SHEET: n-Pentacosane.

- Cayman Chemical. (2024). Safety Data Sheet: 9(Z)-Pentacosene.

- Cayman Chemical. (n.d.). 9(Z)-Pentacosene.

-

National Center for Biotechnology Information. (n.d.). 7-Pentacosene. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (Z)-7-pentacosene. PubChem Compound Database. Retrieved from [Link]

- Chemistry LibreTexts. (2022). Industrial Preparation and Use of Alkenes.

- National Fire Protection Association. (2021). Hazardous Materials Identification.

-

Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

- Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.

- Wikipedia. (n.d.). NFPA 704.

- TutorChase. (n.d.). What are the health and safety considerations when working with alkenes?

- Nipissing University. (2019). Hazardous Materials Disposal Guide.

-

Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction. Retrieved from [Link]

- Cornell University Environmental Health and Safety. (n.d.). Organic Solvents.

- MDPI. (2020). Oxidation of Long-Chain α-Olefins Using Environmentally-Friendly Oxidants.

- BradyID.com. (n.d.). NFPA 704 Diamond Labeling System Guide.

- University of Oslo. (2024). Chemical and Hazardous Waste Guide.

- YouTube. (2019). OC#12 Safe Handling Of Hydrocarbons.

- University of South Florida. (n.d.). EHS - NFPA Hazard Diamond.

- Enviro Safetech. (n.d.). NIOSH Pocket Guide To Chemical Hazards.

-

Centers for Disease Control and Prevention. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). (Z)-7-pentacosene. NIST Chemistry WebBook. Retrieved from [Link]

- Temple University. (n.d.). Non-Halogenated Solvents in Laboratories.

- Chemistry LibreTexts. (2024). Stability of Alkenes.

- The Center for Construction Research and Training. (n.d.). Understanding the NIOSH Pocket Guide to Chemical Hazards.

- MedchemExpress.com. (n.d.). 7(Z)-Pentacosene | Gregarization Pheromone.

- Benchchem. (n.d.). 1-Pentacosene|CAS 16980-85-1|Research Chemical.

- FooDB. (2010). Showing Compound N-Pentacosane (FDB004730).

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. (Z)-7-pentacosene [webbook.nist.gov]

- 4. cosmobiousa.com [cosmobiousa.com]

- 5. 7(Z)-Pentacosene | CAS 63623-49-4 | Cayman Chemical | Biomol.com [biomol.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Showing Compound N-Pentacosane (FDB004730) - FooDB [foodb.ca]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. cdn.chemservice.com [cdn.chemservice.com]

- 10. nfpa.org [nfpa.org]

- 11. campusoperations.temple.edu [campusoperations.temple.edu]

- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]

- 13. nipissingu.ca [nipissingu.ca]

- 14. 7.2 Organic Solvents [ehs.cornell.edu]

Methodological & Application

Advanced Protocol: Sourcing, Characterization, and Application of 7-Pentacosene Standards

Executive Summary & Biological Context

7-Pentacosene (

The (

This guide details the sourcing, chemical validation (via DMDS derivatization), and handling of 7-pentacosene to ensure experimental reproducibility.

Sourcing Strategy: The "Buy vs. Make" Decision Matrix

Due to the difficulty in separating long-chain alkene isomers, commercial "technical grade" standards often contain mixtures of (

Option A: Commercial Sourcing (Recommended for Screening)

For high-throughput screening or initial identification, certified reference materials (CRMs) are available but expensive.

| Parameter | Specification | Notes |

| Target Isomer | ( | CAS: 63623-49-4 |

| Purity Requirement | >98% (GC) | Ensure CoA confirms Isomeric Purity, not just Chemical Purity. |

| Common Form | Solution in Hexane | usually 10 mg/mL to prevent solvent evaporation issues. |

| Key Suppliers | Cayman Chemical, Santa Cruz | Verify batch-specific GC traces before purchase. |

Option B: Custom Synthesis (Recommended for Behavioral Assays)

For large-scale behavioral assays requiring gram-quantities, custom synthesis via the Wittig Reaction is the gold standard to control stereochemistry.

-

Mechanism: Reaction of heptanal with the ylide derived from octadecyltriphenylphosphonium bromide.

-

Stereocontrol: Under salt-free conditions (using LiHMDS as base), the reaction heavily favors the (

)-isomer (typically >90:10 Z:E ratio). -

Purification: Silver nitrate (

) impregnated silica gel chromatography is required to separate the (

Decision Workflow Diagram

Figure 1: Decision matrix for sourcing 7-pentacosene based on experimental scale.

Analytical Characterization & Validation Protocols

The following protocols are designed to be self-validating . The detection of specific diagnostic ions confirms not just the molecule, but the position of the double bond.[1]

Protocol 1: GC-MS Separation & Identification

Standard non-polar columns (DB-5) often fail to resolve (

-

Column: VF-23ms or DB-Wax (High Polarity) is preferred for isomer separation. If using DB-5ms (Non-polar), a very shallow temperature ramp is required.

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

Inlet: Splitless (280°C).

Temperature Program (Optimized for C23-C29 HC separation):

-

Start at 50°C (hold 1 min).

-

Ramp 20°C/min to 150°C.

-

Ramp 4°C/min to 300°C.

-

Hold 10 min.

Validation Criteria:

-

Retention Index (Kovats): ~2477 on DB-1/DB-5 type columns.

-

Molecular Ion:

350 (

Protocol 2: DMDS Derivatization (Double Bond Locator)

This is the critical step. Mass spectrometry of the native alkene often yields indistinguishable isomers. Derivatization with Dimethyl Disulfide (DMDS) "locks" the double bond and creates a predictable fragmentation pattern.

Reagents:

-

Iodine solution (60 mg/mL in diethyl ether)

-

Sodium thiosulfate (5% aqueous)

Step-by-Step Methodology:

-

Dissolve: Take 50 µg of the 7-pentacosene standard in 50 µL hexane.

-

React: Add 50 µL DMDS and 10 µL Iodine solution.

-

Incubate: Heat at 40°C for 4 hours (or overnight). Note: This ensures complete addition across the sterically hindered internal double bond.

-

Quench: Add 200 µL hexane and 100 µL Sodium Thiosulfate. Shake until the iodine color (brown) disappears.

-

Extract: Remove the organic (top) phase. Dry over anhydrous

.[5] -

Analyze: Inject 1 µL into GC-MS.

Data Interpretation (Self-Validation): The DMDS adds across the C7=C8 bond.

-

Parent Ion:

. -

Cleavage A (C1-C7 fragment):

-

Cleavage B (C8-C25 fragment):

If peaks at m/z 145 and 299 are not the dominant fragments, the double bond is NOT at position 7.

Handling and Storage

Long-chain alkenes are prone to oxidation (forming epoxides) and polymerization over time.

-

Storage: Store neat standards at -20°C under Argon.

-

Solvents: Use Hexane or Dichloromethane (DCM). Avoid protic solvents like alcohols for long-term storage.

-

Vialing: Use amber glass silanized vials to prevent adsorption of the hydrocarbon to the glass surface, which causes concentration drift.

Application Workflow: Biological Assay

When using 7-pentacosene for Drosophila mating assays, the ratio of CHCs is as important as the presence of the pheromone itself.

Experimental Workflow Diagram

Figure 2: Integrated workflow for extraction, quantification, and structural validation of 7-pentacosene.

Quantitative Data Summary

Typical abundance profiles expected in D. melanogaster (Canton-S strain):

| Compound | Retention Index (DB-5) | Diagnostic Ion (DMDS) | Biological Role |

| (Z)-7-Tricosene (C23:1) | 2275 | m/z 145, 271 | Major Male Pheromone |

| (Z)-7-Pentacosene (C25:1) | 2477 | m/z 145, 299 | Female Aphrodisiac |

| 9-Pentacosene (C25:1) | 2480 | m/z 173, 271 | Common Isomeric Impurity |

| n-Pentacosane (C25:0) | 2500 | m/z 85, 71 | Saturated Control |

References

-

National Institute of Standards and Technology (NIST). (2023). (Z)-7-Pentacosene Mass Spectrum and Retention Indices. NIST Chemistry WebBook. Retrieved from [Link]

- Howard, R. W., & Blomquist, G. J. (2005). Ecological, behavioral, and biochemical diversity of insect hydrocarbons. Annual Review of Entomology. (Contextual grounding for CHC analysis).

-

PubChem. (n.d.).[6] (Z)-7-Pentacosene Compound Summary. National Library of Medicine. Retrieved from [Link]

- Dunkelblum, E., Tan, S. H., & Silk, P. J. (1985). Double-bond location in monounsaturated fatty acids by dimethyl disulfide derivatization and mass spectrometry. Journal of Chemical Ecology.

Sources

Application Note: A Robust HPLC Method for the Purification of 7-Pentacosene Using Normal-Phase Chromatography with Universal Detection

Abstract

This application note presents a detailed protocol for the purification of 7-Pentacosene, a long-chain alkene of significant interest in chemical ecology and pheromone research. Due to its highly non-polar nature and lack of a UV-absorbing chromophore, 7-Pentacosene poses a considerable challenge for standard reversed-phase high-performance liquid chromatography (HPLC) methods. We address this by outlining a robust normal-phase HPLC (NP-HPLC) strategy. This guide explains the fundamental principles behind the chosen methodology, from stationary and mobile phase selection to the critical choice of a universal detector, such as an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD). A comprehensive, step-by-step protocol for analytical and preparative-scale purification is provided, alongside a framework for method validation based on ICH guidelines to ensure scientific rigor and reproducibility.

Introduction: The Purification Challenge

7-Pentacosene is a C25H50 mono-unsaturated hydrocarbon that serves as a critical chemical messenger in the insect world.[1][2][3] Notably, (Z)-7-Pentacosene is a key contact sex pheromone in various fruit fly species, including Drosophila melanogaster, playing a vital role in mediating courtship and mating behaviors.[1][4] The synthesis or extraction of this compound for research often yields a mixture containing isomers, the corresponding saturated alkane (n-pentacosane), and other process-related impurities.[5][6] Achieving high purity (>98%) is paramount for accurate biological assays and drug development studies, as even minor impurities can lead to ambiguous or erroneous results.[]

The physicochemical properties of 7-Pentacosene present two primary obstacles for purification by HPLC:

-

Extreme Non-Polarity: As a long-chain hydrocarbon, 7-Pentacosene is highly lipophilic and lacks polar functional groups.[8] This makes it unsuitable for the widely used reversed-phase HPLC, where it would exhibit excessively strong, potentially irreversible, retention on a non-polar C18 stationary phase.[9][10]

-

Lack of a UV Chromophore: The molecule consists solely of carbon-carbon and carbon-hydrogen bonds, with a single isolated double bond, meaning it does not absorb light in the typical UV-Vis range (200-400 nm) used by standard HPLC detectors.[11][12][13]

This guide provides a comprehensive solution to these challenges, detailing a method that leverages normal-phase chromatography for effective separation and a universal detector for sensitive detection.

Chromatographic Principles: A Logic-Driven Approach

The Rationale for Normal-Phase HPLC

The principle of "like attracts like" governs chromatographic separations. In contrast to reversed-phase, normal-phase HPLC employs a polar stationary phase (e.g., unmodified silica) and a non-polar mobile phase.[14][15] This configuration is ideal for separating highly non-polar compounds like 7-Pentacosene.

The separation mechanism relies on the weak interactions between the non-polar analyte and the polar stationary phase. Analytes are eluted in order of increasing polarity; the least polar compounds (like n-pentacosane) elute first, followed by slightly more polar compounds (like 7-Pentacosene, due to the polarizability of the π-electrons in the double bond), and finally any more polar impurities. The mobile phase, typically a non-polar solvent like hexane, is considered "weak," while adding a small amount of a more polar solvent (a "modifier," such as isopropanol) increases the mobile phase strength and accelerates analyte elution.[15] This approach provides excellent selectivity for separating hydrocarbons that differ only by their degree of saturation or isomeric form.

Caption: Principle of Normal-Phase Separation for 7-Pentacosene.

Universal Detection: ELSD and CAD

To overcome the absence of a UV chromophore, a universal detector is required. Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are excellent choices.[16][17] Both operate on a similar principle:

-

Nebulization: The HPLC eluent is mixed with an inert gas (typically nitrogen) and passed through a nebulizer to form a fine aerosol.

-

Evaporation: The aerosol travels through a heated drift tube, where the volatile mobile phase evaporates, leaving behind microscopic particles of the non-volatile analyte.

-

Detection: The stream of analyte particles passes through a detection cell.

-

In an ELSD , a light beam (often a laser) illuminates the particles, and a photodetector measures the amount of scattered light, which is proportional to the mass of the analyte.[12][18][19][20]

-

In a CAD , the particles are charged by collision with a stream of positively charged gas. The charged particles are then collected, and the magnitude of the charge is measured by an electrometer, providing a signal directly proportional to the analyte mass.[21][22][23]

-

These detectors are compatible with gradient elution and can detect any analyte that is less volatile than the mobile phase, making them ideal for the analysis of hydrocarbons.[19][22]

HPLC Method Parameters for 7-Pentacosene Purification

The following table summarizes the recommended starting parameters for the analytical and preparative scale purification of 7-Pentacosene. Optimization may be required based on the specific impurity profile of the sample.

| Parameter | Analytical Scale | Preparative Scale | Rationale & Causality |

| HPLC System | Standard Analytical HPLC | Preparative HPLC System | Preparative systems have higher flow rate capacity and larger fluid paths to handle increased volumes. |

| Stationary Phase | Silica, 5 µm, 4.6 x 250 mm | Silica, 10 µm, 21.2 x 250 mm | Unmodified silica provides the necessary polar surface for normal-phase separation.[15] Larger particle and column dimensions are used for higher sample loading in preparative scale. |

| Mobile Phase | A: n-Hexane; B: Isopropanol | A: n-Hexane; B: Isopropanol | Hexane is the primary non-polar solvent. Isopropanol acts as a polar modifier to fine-tune retention. |

| Elution Mode | Isocratic: 99.8% A / 0.2% B | Isocratic: 99.8% A / 0.2% B | Isocratic elution is often sufficient for separating closely related hydrocarbons and simplifies method transfer from analytical to prep scale. A shallow gradient (e.g., 0.1% to 1% B) could be explored if needed. |

| Flow Rate | 1.0 mL/min | 20.0 mL/min | Flow rates are scaled proportionally to the column cross-sectional area to maintain linear velocity and separation efficiency. |

| Column Temp. | 30 °C | 30 °C | Controlled temperature ensures reproducible retention times by stabilizing solvent viscosity and analyte-stationary phase interactions. |

| Injection Volume | 10 µL | 500 - 2000 µL | Volume is increased for preparative scale to maximize throughput. Loading should be determined by a loading study. |

| Sample Conc. | 1 mg/mL in n-Hexane | 10-50 mg/mL in n-Hexane | Higher concentration is used for preparative purification. Solubility in the mobile phase must be ensured to prevent precipitation.[1][24] |

| Detector | ELSD or CAD | ELSD or CAD (with flow splitter) | Universal detection is mandatory.[25] A flow splitter is required for preparative scale to send a small, representative portion of the eluent to the detector. |

| ELSD Settings | Nebulizer Temp: 35°C; Evap. Temp: 40°C; Gas Flow: 1.5 SLM | (As per analytical) | Settings must be optimized to ensure complete solvent evaporation without losing the semi-volatile analyte. |

| CAD Settings | (Refer to manufacturer's guide) | (As per analytical) | CAD settings are instrument-specific but generally require optimization of the power function range. |

Detailed Experimental Protocol

This protocol provides a step-by-step guide from sample preparation to the acquisition of purified 7-Pentacosene.

Required Materials and Reagents

-

7-Pentacosene standard (≥98% purity)

-

Crude 7-Pentacosene sample

-

HPLC-grade n-Hexane

-

HPLC-grade Isopropanol (IPA)

-

Volumetric flasks, autosampler vials, pipettes

-

0.45 µm PTFE syringe filters

Instrument Setup

-

Install the appropriate HPLC column (analytical or preparative).

-

Prime all solvent lines with the respective mobile phases.

-

Set the column temperature and detector parameters as specified in the table above.

-

Allow the entire system, especially the detector, to warm up and stabilize as per the manufacturer's recommendation (typically 30-60 minutes for ELSD/CAD).

Standard and Sample Preparation

-

Standard Solution (1 mg/mL): Accurately weigh ~5 mg of 7-Pentacosene standard into a 5 mL volumetric flask. Dissolve and bring to volume with n-Hexane.

-

Sample Solution: Accurately weigh the crude sample into a volumetric flask to achieve the target concentration (1 mg/mL for analytical, 10-50 mg/mL for preparative). Dissolve and bring to volume with n-Hexane.

-

Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter into an appropriate autosampler vial to remove particulates and prevent system clogging.

System Equilibration and Analysis Workflow

-

Equilibrate the column with the mobile phase (99.8% Hexane / 0.2% IPA) at the designated flow rate for at least 10-15 column volumes, or until a stable baseline is achieved on the detector.

-

Perform a blank injection (mobile phase) to ensure the system is clean.

-

Inject the 7-Pentacosene standard to determine its retention time and peak shape.

-

Inject the crude sample to identify the target peak and assess the separation from impurities.

-

For preparative runs, proceed with injections of the high-concentration sample.

Caption: Workflow for the HPLC Purification of 7-Pentacosene.

Fraction Collection and Post-Purification Analysis

-

For preparative runs, set the fraction collector to trigger based on the retention time window established from the analytical run.

-

Collect the eluent corresponding to the 7-Pentacosene peak into clean glass test tubes or vials.

-

After collection, re-analyze a small aliquot of each collected fraction using the analytical method to confirm purity.

-

Pool the fractions that meet the required purity specification (e.g., >99%).

-

Remove the solvent from the pooled fractions using a rotary evaporator or a gentle stream of nitrogen to yield the purified 7-Pentacosene.

Method Validation Framework

To ensure the method is trustworthy and reproducible, it should be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH), specifically Q2(R2).[26][27][28] Validation demonstrates that the analytical procedure is suitable for its intended purpose.[29]

| Validation Parameter | Purpose | Suggested Test |

| Specificity | To ensure the method can unequivocally assess the analyte in the presence of impurities. | Analyze a blank, a standard, the crude sample, and spiked samples to demonstrate resolution between 7-Pentacosene and potential impurities (e.g., n-pentacosane, isomers). |

| Linearity | To demonstrate that the detector response is proportional to the analyte concentration over a given range. | Prepare a series of at least five standard concentrations. Plot the detector response vs. concentration and determine the correlation coefficient (r² > 0.99). |

| Accuracy | To measure the closeness of the experimental value to the true value. | Perform recovery studies by spiking a known amount of pure 7-Pentacosene into a sample matrix at three concentration levels (e.g., 80%, 100%, 120%). Calculate the percent recovery. |

| Precision | To assess the degree of scatter between a series of measurements. | Repeatability: Analyze a minimum of six replicate injections of the same sample on the same day.[30] Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. Calculate the Relative Standard Deviation (%RSD). |

| LOD & LOQ | To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ). | Calculate from the standard deviation of the response and the slope of the linearity curve. |

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | Vary parameters like mobile phase composition (±0.1% IPA), column temperature (±2 °C), and flow rate (±5%) and observe the effect on retention time and peak area. |

Troubleshooting

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No/Low Signal | Detector settings incorrect (e.g., temperatures too low/high). Nitrogen gas supply off or too low. Analyte is too volatile. | Optimize ELSD/CAD temperatures and gas flow. Ensure a steady supply of high-purity nitrogen.[20] If analyte is evaporating, lower the drift tube temperature. |

| Shifting Retention Times | Inadequate column equilibration. Change in mobile phase composition. Column temperature fluctuation. | Equilibrate for at least 15 column volumes. Prepare fresh mobile phase daily. Ensure the column oven is stable. |

| Poor Peak Shape (Tailing/Fronting) | Sample overload (in preparative scale). Sample solvent mismatch with mobile phase. Column degradation. | Reduce injection volume/concentration. Ensure sample is fully dissolved in n-Hexane. Replace the column. |

| Baseline Noise/Drift | Mobile phase is not properly degassed. Contaminated mobile phase or solvent lines. Detector is not stable. | Degas mobile phase. Use fresh, HPLC-grade solvents. Allow for a longer detector warm-up period. |

Conclusion

The purification of highly non-polar, non-UV active compounds like 7-Pentacosene is a common challenge in chemical synthesis and natural product isolation. The normal-phase HPLC method detailed in this note, which pairs a polar silica column with a non-polar mobile phase and a universal detector (ELSD or CAD), provides a robust and reliable solution. By carefully selecting the chromatographic mode to match the analyte's properties and employing the appropriate detection technology, high-purity 7-Pentacosene can be efficiently isolated. The inclusion of a structured validation framework ensures that the method is scientifically sound and suitable for demanding applications in research and development.

References

-

Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). High Performance Liquid Chromatography. Retrieved from [Link]

-

ResearchGate. (2020, April 7). RP-HPLC of strongly non-polar compound?. Retrieved from [Link]

-

Waters Corporation. (n.d.). HPLC Separation Modes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12406, Pentacosane. Retrieved from [Link]

-

Peak Scientific. (2017, January 24). What are Evaporative Light-Scattering Detectors?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6430699, 7-Pentacosene. Retrieved from [Link]

-

ResearchGate. (2024, November 15). How to detect and analyze compounds with little or no UV absorption in LC purification?. Retrieved from [Link]

-

Phenomenex. (n.d.). Normal Phase HPLC Columns. Retrieved from [Link]

-

European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

-

Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

-

Borgund, A. E., Erstad, K., & Barth, T. (2007). Normal Phase High Performance Liquid Chromatography for Fractionation of Organic Acid Mixtures Extracted From Crude Oils. Journal of Chromatography A, 1149(2), 189-96. [Link]

-

Veeprho. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Retrieved from [Link]

-

ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

-

LCGC International. (n.d.). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. Retrieved from [Link]

-

Wikipedia. (n.d.). Evaporative light scattering detector. Retrieved from [Link]

-

ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

-

Waters Corporation. (n.d.). Charged Aerosol Detector | For HPLC & UHPLC Analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56936090, (z)-7-Pentacosene. Retrieved from [Link]

-

ResearchGate. (2024, May 23). How can we perform HPLC for a uv inactive & highly polar compound?. Retrieved from [Link]

-

ICH. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

-

Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

-

ResearchGate. (2025, August 10). (PDF) Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. Retrieved from [Link]

-

Taylor & Francis Online. (2024, January 5). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores – A Review. Retrieved from [Link]

-

AnalyteGuru. (2025, August 26). Episode 3: Understanding How Charged Aerosol Detection (CAD) Works. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound N-Pentacosane (FDB004730). Retrieved from [Link]

-

AZoM. (n.d.). Corona Charged Aerosol Detector (CAD) for Analytical Chemistry. Retrieved from [Link]

-

Parker Hannifin. (n.d.). Evaporative Light Scattering Detection (ELSD) for HPLC. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 7-Pentacosene | C25H50 | CID 6430699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (z)-7-Pentacosene | C25H50 | CID 56936090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Pentacosane | C25H52 | CID 12406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Showing Compound N-Pentacosane (FDB004730) - FooDB [foodb.ca]

- 8. Buy 1-Pentacosene | 16980-85-1 [smolecule.com]

- 9. chem.libretexts.org [chem.libretexts.org]